Cas no 1810074-84-0 ((R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride)

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
- SCHEMBL26920990
- 1810074-84-0
- (R)-2-Amino-2-(3,4-dichlorophenyl)ethanolhydrochloride
- Benzeneethanol, beta-amino-3,4-dichloro-, hydrochloride (1:1), (betaR)-
- MFCD18375621
- (2R)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride
- AKOS025395709
- GS-7227
- Y10365
- (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl
- (2R)-2-amino-2-(3,4-dichlorophenyl)ethan-1-ol hydrochloride
-
- MDL: MFCD18375621
- インチ: InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
- InChIKey: MHVBQPIPUIGSRB-QRPNPIFTSA-N
- ほほえんだ: C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl
計算された属性
- せいみつぶんしりょう: 240.982797g/mol
- どういたいしつりょう: 240.982797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB462586-250mg |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl; . |
1810074-84-0 | 250mg |
€504.80 | 2025-02-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R16530-5g |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 5g |
¥10046.0 | 2021-09-08 | ||
TRC | B800928-10mg |
(r)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B800928-50mg |
(r)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 50mg |
$ 210.00 | 2022-06-06 | ||
A2B Chem LLC | AA96477-5mg |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 5mg |
$118.00 | 2024-04-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R16530-250mg |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 250mg |
¥1216.0 | 2021-09-08 | ||
Alichem | A019123198-5g |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 95% | 5g |
$1275.14 | 2023-09-02 | |
A2B Chem LLC | AA96477-3mg |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 3mg |
$105.00 | 2024-04-20 | ||
abcr | AB462586-1g |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl; . |
1810074-84-0 | 1g |
€1179.80 | 2025-02-20 | ||
A2B Chem LLC | AA96477-10mg |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 10mg |
$135.00 | 2024-04-20 |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride 関連文献
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochlorideに関する追加情報
Introduction to (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Hydrochloride (CAS No. 1810074-84-0)
Compound (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride, identified by its CAS number 1810074-84-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of chiral amines that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various biochemical and pharmacological studies.
The structural motif of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride features a secondary amine group attached to a carbon atom, which is further substituted with a 3,4-dichlorophenyl group. This specific arrangement imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of chlorine atoms at the para positions of the aromatic ring increases the lipophilicity and potential binding affinity to certain enzymes and receptors.
In recent years, there has been growing interest in the development of enantiomerically pure compounds for medicinal applications. The (R)-configuration of this compound is particularly noteworthy, as it often correlates with enhanced pharmacological activity compared to its (S)-enantiomer. This phenomenon is well-documented in the literature, where enantiomeric differences can lead to significant variations in efficacy and side effect profiles. Consequently, (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride has become a subject of extensive research in drug discovery programs.
One of the most compelling areas of research involving this compound is its potential as a precursor or intermediate in the synthesis of novel therapeutic agents. The chiral amine core can be modified through various chemical transformations to yield derivatives with tailored biological properties. For instance, researchers have explored its utility in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The dichlorophenyl group provides a scaffold that can be further functionalized to enhance binding interactions with specific protein targets.
Recent studies have also highlighted the compound's role in exploring new mechanisms of action for existing drugs. By leveraging its structural features, scientists have been able to design molecules that interact differently with biological pathways. This approach has led to the discovery of compounds with improved selectivity and reduced toxicity. Moreover, the hydrochloride salt form has been found to enhance drug delivery systems, improving bioavailability and therapeutic efficacy.
The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral auxiliary-assisted strategies, have been employed to achieve high enantiomeric purity. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
In addition to its synthetic significance, this compound has been studied for its potential role in probing biological mechanisms at the molecular level. Researchers have utilized it as a tool compound to investigate enzyme kinetics and binding affinities. Its unique structural features make it an ideal candidate for X-ray crystallography studies, which provide insights into how it interacts with biological targets at an atomic resolution.
The pharmaceutical industry has taken notice of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride due to its promising therapeutic potential. Several companies are currently engaged in evaluating its efficacy in preclinical models for various diseases. Early results suggest that it may exhibit potent activity against certain types of cancer and neurological disorders. These findings have spurred further research into optimizing its pharmacokinetic properties and exploring new clinical applications.
From a regulatory perspective, the development of this compound adheres to strict guidelines set forth by global health authorities. Ensuring compliance with Good Manufacturing Practices (GMP) and other regulatory standards is paramount for its safe use in clinical settings. Collaborative efforts between academia and industry are essential for advancing this compound through preclinical testing and eventual human trials.
The future prospects for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride are bright, given its unique structural features and potential therapeutic applications. Continued research efforts will likely uncover new uses for this compound and its derivatives in medicine. As our understanding of biological pathways evolves, so too will our ability to harness molecules like this one for treating complex diseases.
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